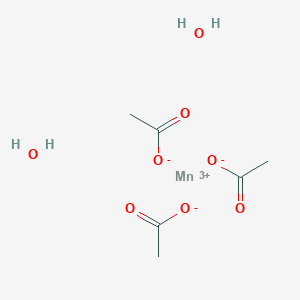

Manganese triacetate dihydrate

Overview

Description

Manganese triacetate dihydrate, also known as manganese(III) acetate dihydrate, is a coordination compound of manganese in the +3 oxidation state. It is represented by the chemical formula (CH₃COO)₃Mn·2H₂O. This compound is a brown solid that exhibits moderate solubility in water and acetic acid. It is widely used in organic synthesis as a mild and selective oxidizing agent and as a precursor for synthesizing manganese oxides and other manganese-containing materials .

Mechanism of Action

Target of Action

Manganese triacetate dihydrate, also known as manganese(3+);triacetate;dihydrate, is primarily used as a mild and selective oxidizing agent . It targets a variety of alkenes, promoting their oxidation in the presence of tert-butylhydroperoxide .

Mode of Action

The compound interacts with its targets (alkenes) through a process known as allylic oxidation . This process involves the formation of a •CH2CO2H radical intermediate, which then reacts with the alkene . The reaction is followed by additional oxidation steps and finally ring closure .

Biochemical Pathways

This compound affects several biochemical pathways. It promotes the functionalization of significant organic compounds, guiding the synthesis of important and complex molecules . This includes the formation of propellanes, quinolinones, 1,2-dioxalanes; oxidation of indoles; lactonization of fullerene [C60], malonyl cyclopentanes, glycols; and hydroperoxidation of heterocycles .

Pharmacokinetics

As a soluble compound in acetic acid and water , it can be inferred that it may have good bioavailability.

Result of Action

The action of this compound results in the oxidation of alkenes to form lactones . This is achieved through the formation of a •CH2CO2H radical intermediate, which then reacts with the alkene, followed by additional oxidation steps and finally ring closure . The major product depends on the nature of the alkene and is consistent with the initial formation of the more stable radical .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the absence of added acetic acid can slow the reaction and yield mainly saturated adducts . When acetic acid is added in low amounts and the reaction is performed at higher temperatures, much of the manganese (III) acetate goes into solution and oxidizes the primary ketone-adduct radical .

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese triacetate dihydrate is typically prepared by combining potassium permanganate and manganese(II) acetate in acetic acid. The reaction proceeds as follows: [ \text{KMnO}_4 + \text{Mn(OAc)}_2 + \text{HOAc} \rightarrow \text{Mn(OAc)}_3 \cdot 2\text{H}_2\text{O} ] In this reaction, potassium permanganate acts as an oxidizing agent, converting manganese(II) acetate to manganese(III) acetate in the presence of acetic acid .

Industrial Production Methods: In industrial settings, this compound can also be synthesized using electrochemical methods starting from manganese(II) acetate. This method involves the electrochemical oxidation of manganese(II) acetate in an acetic acid solution .

Chemical Reactions Analysis

Types of Reactions: Manganese triacetate dihydrate is known for its ability to undergo various types of reactions, including:

Oxidation Reactions: It acts as a one-electron oxidant and can oxidize alkenes via the addition of acetic acid to form lactones. .

Substitution Reactions: It can participate in substitution reactions, particularly in the presence of enolizable compounds and unsaturated systems.

Common Reagents and Conditions:

Reagents: Potassium permanganate, manganese(II) acetate, acetic acid, acetic anhydride.

Conditions: Reactions are typically carried out in acetic acid solutions at room temperature or slightly elevated temperatures

Major Products:

Lactones: Formed from the oxidation of alkenes.

Radical Adducts: Formed from the interaction of manganese triacetate with enolizable compounds and subsequent addition to unsaturated systems

Scientific Research Applications

Manganese triacetate dihydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a mild and selective oxidizing agent in organic synthesis.

Materials Science: Acts as a precursor for synthesizing manganese oxide nanostructures, which are used as anode materials in lithium-ion batteries.

Energy Storage: Evaluated for its performance in supercapacitor applications due to its role in the synthesis of manganese oxide nanoparticles.

Comparison with Similar Compounds

Manganese(II) acetate tetrahydrate: Used in similar applications but differs in oxidation state and reactivity.

Manganese(III) acetylacetonate: Another manganese(III) compound used in organic synthesis and catalysis.

Uniqueness: Manganese triacetate dihydrate is unique due to its moderate solubility in water and acetic acid, making it a versatile reagent in organic synthesis. Its ability to act as a mild and selective oxidizing agent, along with its role in the synthesis of manganese oxides and other materials, distinguishes it from other manganese compounds .

Properties

IUPAC Name |

manganese(3+);triacetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Mn.2H2O/c3*1-2(3)4;;;/h3*1H3,(H,3,4);;2*1H2/q;;;+3;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJSLAKTVIZUQS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13MnO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40497293 | |

| Record name | Manganese(3+) acetate--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19513-05-4 | |

| Record name | Manganese(3+) acetate--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)